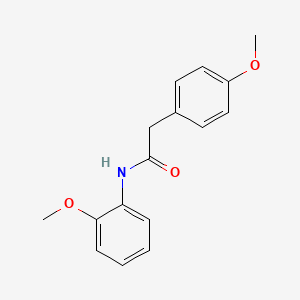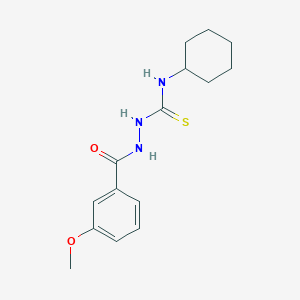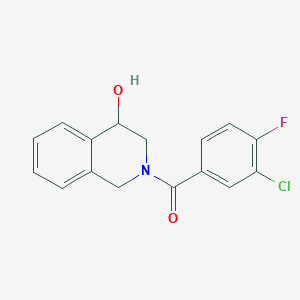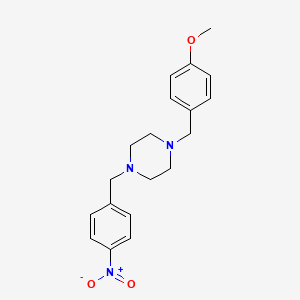![molecular formula C22H18FNO2 B5513866 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)
3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acrylamide derivatives, including those similar to 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide, often involves bioisosteric replacement and condensation reactions. For instance, compounds demonstrating KCNQ2 opener activity were synthesized through the condensation of specific acrylamides with fluorophenyl groups, showcasing a method that could potentially be applied to the synthesis of our compound of interest (Wu et al., 2004).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be determined using techniques such as NMR spectroscopy and X-ray diffraction. A related compound's structure was elucidated through these methods, indicating that similar approaches could provide insights into the molecular structure of 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide (Kariuki et al., 2022).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including polymerization and cycloaddition, which are essential for understanding their reactivity and potential applications. Controlled radical polymerization has been explored for acrylamide compounds with specific moieties, which could be relevant for our compound's chemical reactivity analysis (Mori et al., 2005).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, can significantly affect their practical applications. Studies on related compounds, focusing on crystallization and thermal behavior, provide a foundation for understanding the physical properties of 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide (Gupta et al., 2013).
Wissenschaftliche Forschungsanwendungen
Controlled Radical Polymerization
- The use of acrylamide derivatives, including structures similar to 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide, in controlled radical polymerization has been studied. The research by Mori, Sutoh, & Endo (2005) highlights the synthesis of homopolymers with amino acid moieties in the side chain, showcasing how such compounds can lead to narrow polydispersity products with controlled molecular weight.
Protein Fluorescence Quenching
- Acrylamide derivatives are efficient quenchers of tryptophanyl fluorescence in proteins. This characteristic is used to assess the exposure of tryptophan residues in proteins, as described by Eftink & Ghiron (1976). The technique is valuable for monitoring protein conformational changes and enzyme inhibitor binding.
Tritium-Labelling in Polyacrylamide Gels
- The work by Bonner & Laskey (1974) introduced a method for detecting tritium in polyacrylamide gels, which is significant for biochemical analyses involving radioactive labeling.
Catalytic Activity Studies
- Compounds related to 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide have been investigated for their catalytic activities, such as the KCNQ2 opener activity described by Wu et al. (2004). This research provides insights into the molecular interactions and potential therapeutic applications of such compounds.
Polymer Synthesis and Characterization
- The synthesis and characterization of novel acrylamide derivatives as corrosion inhibitors, as explored by Abu-Rayyan et al. (2022), demonstrate the versatility of these compounds in materials science, particularly in protecting metals against corrosion.
Hydrophobically Associating Copolymers
- The creation of hydrophobically associating copolymers using acrylamide derivatives, as reported by Zhang et al. (2005), highlights the application of these compounds in developing advanced materials with unique properties like enhanced thickening.
Eigenschaften
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2/c23-20-8-4-5-9-21(20)24-22(25)15-12-17-10-13-19(14-11-17)26-16-18-6-2-1-3-7-18/h1-15H,16H2,(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJASSCXUABKGZ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)

![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)